4-Ethylbenzaldehyd

Übersicht

Beschreibung

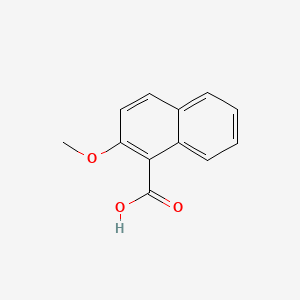

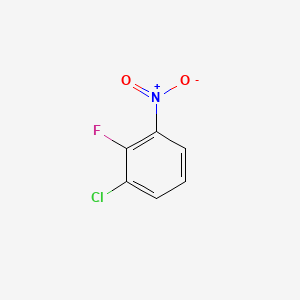

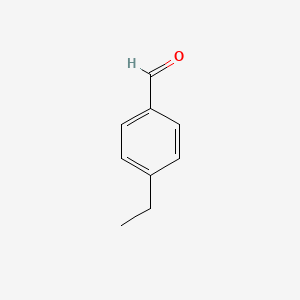

4-Ethylbenzaldehyd, auch bekannt als p-Ethylbenzaldehyd, ist eine organische Verbindung mit der Summenformel C9H10O. Es ist ein Derivat von Benzaldehyd, gekennzeichnet durch das Vorhandensein einer Ethylgruppe, die an der para-Position des Benzolrings gebunden ist. Diese Verbindung erscheint als eine klare, farblose bis leicht gelbe Flüssigkeit und hat ein Molekulargewicht von 134,18 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Friedel-Crafts-Acylierung von Ethylbenzol mit Formylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion findet typischerweise unter wasserfreien Bedingungen statt und erfordert eine sorgfältige Temperaturkontrolle, um Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound oft durch Oxidation von 4-Ethyltoluol unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure hergestellt. Diese Methode wird aufgrund ihrer Effizienz und Skalierbarkeit bevorzugt .

Wissenschaftliche Forschungsanwendungen

4-Ethylbenzaldehyd hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wurde auf ihre inhibitorischen Wirkungen auf die Diphenolase-Aktivität von Pilz-Tyrosinase untersucht, was sie für die enzymologische Forschung relevant macht.

Medizin: Es dient als Vorstufe bei der Synthese bestimmter Arzneimittel.

Industrie: this compound wird in der Kosmetikindustrie aufgrund seines angenehmen Aromas als Duftstoff verwendet

5. Wirkmechanismus

Der Wirkmechanismus von this compound hängt stark von seiner chemischen Reaktivität ab. Zum Beispiel beinhaltet seine inhibitorische Wirkung auf Pilz-Tyrosinase die Wechselwirkung mit dem aktiven Zentrum des Enzyms, was zur Bildung eines stabilen Komplexes führt, der das Enzym daran hindert, sein Substrat zu katalysieren.

Ähnliche Verbindungen:

Benzaldehyd: Die Stammverbindung, der die Ethylgruppe fehlt.

4-Methylbenzaldehyd: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe.

4-Isopropylbenzaldehyd: Enthält eine Isopropylgruppe in der para-Position.

Vergleich: this compound ist aufgrund des Vorhandenseins der Ethylgruppe einzigartig, die seine Reaktivität und physikalischen Eigenschaften beeinflusst. Im Vergleich zu Benzaldehyd hat es einen höheren Siedepunkt und unterschiedliche Reaktivitätsmuster bei elektrophilen aromatischen Substitutionsreaktionen. Die Ethylgruppe verleiht auch ein unverwechselbares Aroma, was sie in der Duftstoffindustrie wertvoll macht .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

is a derivative of benzaldehyde . It is a clear, colorless to slightly yellow liquid . The molecular formula of 4-Ethylbenzaldehyde is

C9H10OC_9H_{10}OC9H10O

, and its molecular weight is 134.178 g/mol .In terms of its physical properties, 4-Ethylbenzaldehyde has a density of 1.001 g/mL and a boiling point of 221.7 °C . These properties can influence how the compound behaves in different environments.

It’s worth noting that 4-Ethylbenzaldehyde has been used in the synthesis of 4,4′-diaminotriphenylmethanes under microwave irradiation, which is useful for parallel library syntheses . This suggests that 4-Ethylbenzaldehyde may have applications in chemical synthesis.

Biochemische Analyse

Biochemical Properties

It is known that 4-Ethylbenzaldehyde is a by-product of disinfection

Molecular Mechanism

It is known that 4-Ethylbenzaldehyde can inhibit the diphenolase activity of mushroom tyrosinase , but the exact mechanism of this inhibition and its effects at the molecular level are not clear.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, 4-Ethylbenzaldehyde is often produced via the oxidation of 4-ethyltoluene using oxidizing agents like potassium permanganate or chromic acid. This method is favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Ethylbenzaldehyd durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann unter Verwendung starker Oxidationsmittel zu 4-Ethylbenzoesäure oxidiert werden.

Reduktion: Reduktion von this compound kann 4-Ethylbenzylalkohol ergeben.

Substitution: Die Verbindung kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wobei die Ethylgruppe die eintretenden Elektrophile in die ortho- und para-Positionen relativ zur Aldehydgruppe lenkt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nitrierungsmittel, Sulfonierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: 4-Ethylbenzoesäure.

Reduktion: 4-Ethylbenzylalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: The parent compound, lacking the ethyl group.

4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

4-Isopropylbenzaldehyde: Contains an isopropyl group at the para position.

Comparison: 4-Ethylbenzaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to benzaldehyde, it has a higher boiling point and different reactivity patterns in electrophilic aromatic substitution reactions. The ethyl group also imparts a distinct aroma, making it valuable in the fragrance industry .

Eigenschaften

IUPAC Name |

4-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGNSVIICDLXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

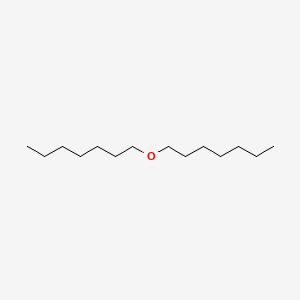

CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047080 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet, bitter-almond odour | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-1.000 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4748-78-1, 53951-50-1 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004748781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.